3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine
Description
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine is a pyridazine derivative featuring a 4-chlorophenyl group at position 6 and a piperazine moiety substituted with a 1,3-benzodioxol-5-ylmethyl group at position 3. The structural uniqueness of this compound lies in its dual aromatic substituents: the 4-chlorophenyl group may enhance lipophilicity and halogen-bonding interactions, while the benzodioxolylmethyl-piperazine moiety could improve binding affinity through electron-rich aromatic systems and conformational rigidity.
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-4-2-17(3-5-18)19-6-8-22(25-24-19)27-11-9-26(10-12-27)14-16-1-7-20-21(13-16)29-15-28-20/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHUWYPSLXAQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with a chlorophenylpyridazine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()
- Core : Pyridazine
- Substituents: Position 3: Chlorine Position 6: Piperazine with 3-(4-chlorophenoxy)propyl chain
- Activities : Anti-bacterial, anti-viral, and anti-platelet aggregation .
- The 6-position 4-chlorophenyl group in the target compound vs. the 6-piperazine-phenoxypropyl group in ’s compound may alter target selectivity. Phenoxypropyl’s flexible chain could enhance binding to enzymes requiring extended hydrophobic pockets, whereas the rigid benzodioxolylmethyl group might favor flat, planar receptors.
Piperazine-Containing Heterocycles
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine ()
- Core: Thienopyrimidine
- Substituents :
- Piperazine with 3,4-dichlorophenyl
- 4-Fluorophenyl and methyl groups
- The dichlorophenyl and fluorophenyl groups in ’s compound suggest strong halogen-bonding and π-π stacking, similar to the target’s 4-chlorophenyl and benzodioxolyl groups. However, the benzodioxole’s methylenedioxy group may confer metabolic stability compared to dichlorophenyl’s higher lipophilicity .
Data Table: Structural and Functional Comparison
Research Findings and Discussion
- Substituent Position : The 6-position 4-chlorophenyl in the target compound may enhance binding to hydrophobic pockets compared to the 3-Cl in ’s compound, which could disrupt enzymatic active sites .
- Metabolic Stability : The benzodioxole group’s methylenedioxy bridge is less prone to oxidative metabolism than ’s dichlorophenyl group, suggesting longer half-life for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
